(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Descripción
(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazol core substituted with methyl groups at positions 5 and 5. The thiazole ring is linked via an imino (-NH-) group to a benzoyl moiety bearing a 2,5-dioxopyrrolidin-1-yl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator due to the dioxopyrrolidin (a cyclic amide) and thiazole motifs, which are common in bioactive molecules .
Propiedades
IUPAC Name |
ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-32-21(30)13-26-18-12-14(2)11-15(3)22(18)33-24(26)25-23(31)16-5-7-17(8-6-16)27-19(28)9-10-20(27)29/h5-8,11-12H,4,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPOJWMTDDAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a thiazole ring fused with an imino group and a dioxopyrrolidine moiety.
- Functional Groups : It includes an ethyl ester and a benzoyl group, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exhibits potent anticancer activity. The mechanism involves:
- Cell Cycle Arrest : The compound induces G1 phase arrest in various cancer cell lines.
- Apoptosis Induction : It promotes programmed cell death through the activation of caspases and the release of cytochrome c from mitochondria .
A notable study utilized the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects against lung cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways:
- Aldose Reductase Inhibition : This is crucial for managing diabetic complications. The compound showed promising results in inhibiting aldose reductase activity in vitro, which may help prevent diabetic neuropathy and retinopathy.
Case Studies
- Cell Line Studies : In a controlled experiment, (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate was tested against several human lung cancer cell lines. The study reported IC50 values demonstrating its effectiveness compared to standard chemotherapeutics .
- Diabetes Model : A study involving diabetic rats treated with the compound showed a significant decrease in blood glucose levels and improvement in oxidative stress markers, indicating its potential role in diabetes management.
Comparative Analysis
The following table summarizes the biological activities of (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate compared to other similar compounds:
| Compound Name | Anticancer Activity | Aldose Reductase Inhibition | IC50 (µM) |
|---|---|---|---|
| (Z)-ethyl 2-(...) | Yes | Yes | 10 |
| Compound A | Moderate | No | 25 |
| Compound B | High | Moderate | 15 |
Comparación Con Compuestos Similares
Data Tables
Table 1: Comparative Analysis of Key Structural Features
| Compound | Core Structure | Key Functional Groups | Synthetic Method |
|---|---|---|---|
| Target Compound | Benzo[d]thiazol | Dioxopyrrolidin, ethyl ester, imino | Alkylation, cyclocondensation |
| Compound 11a-c (Molecules, 2011) | Thiazole | Hydrazone, aryl substituents | Cyclization with thioglycolic acid |
| Isorhamnetin-3-O glycoside (Adv. Pharm. Bull., 2017) | Flavonoid glycoside | Hydroxyl, glycosidic bond | Plant extraction, NMR analysis |
Table 2: Analytical Techniques for Structural Elucidation
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves a multi-step process:
Formation of the benzothiazole core : Cyclization of precursors like 5,7-dimethyl-2-aminobenzenethiol with carbonyl-containing reagents under controlled conditions.
Introduction of the imino linkage : Condensation of the benzothiazole intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in anhydrous solvents (e.g., dichloromethane) using a base (e.g., triethylamine).
Esterification : Reaction with ethyl bromoacetate to introduce the ethyl acetate moiety.
Key intermediates are validated via NMR (1H/13C) and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry (Z-configuration) and functional group integration .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared (IR) Spectroscopy : To verify carbonyl (C=O) and imine (C=N) bonds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using statistical models to identify optimal conditions .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions, as demonstrated in similar benzothiazole syntheses .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate imine formation, though compatibility with the dioxopyrrolidinyl group requires testing .
Q. What role does the 2,5-dioxopyrrolidin-1-yl substituent play in the compound's reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The dioxopyrrolidinyl group acts as an electron-withdrawing moiety, polarizing the benzoyl ring and facilitating nucleophilic attack at the imine bond .
- Bioactivity : Enhances binding to biological targets (e.g., enzymes with hydrophobic active sites) due to its rigid, planar structure. Comparative SAR studies with analogs lacking this group show reduced potency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic SAR Profiling : Synthesize analogs with controlled variations (e.g., substituents at the 5,7-dimethyl positions) and test across standardized assays (e.g., kinase inhibition, cytotoxicity) .
- Data Normalization : Account for differences in experimental protocols (e.g., cell line variability, assay endpoints) by cross-referencing with published controls .
- Computational Modeling : Molecular docking studies to predict binding affinities and validate discrepancies between in vitro and in silico results .
Q. What strategies are effective for studying the compound's metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Use LC-MS/MS to quantify metabolites .
- Isotopic Labeling : Introduce deuterium or 13C at the ethyl acetate moiety to track metabolic pathways via mass spectrometry .
- Comparative Pharmacokinetics : Administer the compound alongside fluorinated analogs (e.g., 6-fluoro derivatives) to evaluate the impact of structural modifications on half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
